molecular formula C17H20N4O4S2 B2906181 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 922055-36-5

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2906181
CAS No.: 922055-36-5
M. Wt: 408.49
InChI Key: VYFLAKQLIBNVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic organic compound designed for research applications. It features a hybrid structure combining a phenylsulfonamide group, a thiazole ring, and a piperidine-4-carboxamide moiety. This specific combination of pharmacophores is of significant interest in medicinal chemistry for developing novel bioactive molecules. The core research value of this compound lies in its potential as an enzyme inhibitor. Compounds with sulfonamide and thiazole functionalities are frequently explored for their antimicrobial properties. Specifically, sulfonamides are known to compete with p -aminobenzoic acid (pABA) for the active site of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Inhibition of DHPS disrupts the production of essential folate cofactors, ultimately leading to the inhibition of bacterial growth. Furthermore, molecular hybrids incorporating these structures have been investigated as dual inhibitors that simultaneously target both DHPS and dihydrofolate reductase (DHFR), another critical enzyme in the folate pathway, which can result in a synergistic and potent antibacterial effect . Beyond antimicrobial research, analogous N-(phenylsulfonyl)thiazole carboxamide derivatives have also been identified as potent inhibitors of the α-glucosidase enzyme, suggesting potential for this compound class in metabolic disorder research . This product is intended for research purposes by qualified laboratory personnel. It is strictly for in vitro studies and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c18-16(23)12-6-8-21(9-7-12)15(22)10-13-11-26-17(19-13)20-27(24,25)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFLAKQLIBNVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a piperidine ring, a thiazole moiety, and a phenylsulfonamide group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of piperidine derivatives with thiazole and phenylsulfonamide precursors under controlled conditions to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that modifications in the piperidine and thiazole structures can enhance their efficacy against different cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.2 to 5.85 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF-73.0
Compound BA5495.85
Compound CHCT116<10

Antimicrobial Activity

The compound's sulfonamide group may also confer antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives of phenylsulfonamides exhibit significant bacteriostatic effects, which could be extrapolated to our compound .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of structurally similar piperidine-based compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly altered the compounds' potency, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in our target compound could yield effective antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer cell proliferation and bacterial metabolism, providing a rationale for its observed biological activities .

Scientific Research Applications

The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article focuses on its potential uses in medicinal chemistry, particularly in drug development, and highlights relevant case studies and data.

Antimicrobial Activity

Research indicates that compounds similar to This compound may exhibit antimicrobial properties. Sulfonamides, in particular, have been known for their antibacterial effects. A study demonstrated that derivatives of sulfonamides showed significant activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Anticancer Potential

The thiazole ring is often associated with anticancer activity. Compounds containing thiazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. A case study involving thiazole-based compounds highlighted their efficacy in targeting specific cancer pathways, which could be relevant for the development of new anticancer therapies utilizing This compound .

Enzyme Inhibition

The structural components of this compound suggest potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria and protozoa. This mechanism can be crucial for developing new treatments against resistant strains of pathogens .

Drug Delivery Systems

Research has explored the use of sulfonamide-containing compounds in targeted drug delivery systems. The ability to modify the pharmacokinetic properties of drugs through conjugation with such compounds can enhance their therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonamide derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the thiazole and piperidine structures significantly enhanced antibacterial activity compared to standard sulfonamides .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Case Study 3: Enzyme Inhibition Analysis

Research focused on the enzyme inhibition profile of sulfonamides revealed that compounds structurally similar to This compound effectively inhibited dihydropteroate synthase in laboratory assays, suggesting a promising avenue for further exploration in antibiotic development .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant activity against bacterial strains
Anticancer PotentialInduced apoptosis in cancer cell lines
Enzyme InhibitionEffective inhibition of dihydropteroate synthase
Drug Delivery SystemsEnhanced pharmacokinetics through modification

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via modular approaches involving:

  • Thiazole ring formation from β-ketoesters or malononitrile derivatives (e.g., ketene dithioacetals) coupled with sulfonohydrazides .
  • Piperidine-4-carboxamide introduction through amide coupling or alkylation reactions .
  • Phenylsulfonamido functionalization via nucleophilic substitution or sulfonylation .

Table 1: Representative Synthetic Steps

StepReagents/ConditionsYield (%)Key IntermediateSource
Thiazole cyclizationKetene dithioacetals (e.g., 4a , 4b ) + N-sulfonohydrazides60–854-methylthio-2-pyridones (5a–d )
Piperidine couplingT3P (propylphosphonic anhydride) in DMF83–86N-phenyl-1-(thiazol-2-yl)piperidine-4-carboxamide (6c )
Sulfonamidationp-Phenylsulfonyl chloride, K₂CO₃28–58Final product derivatives

Thiazole Ring Modifications

  • N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole nitrogen, forming N-hydroxythiazoles (Z-configuration preferred) .
  • Electrophilic substitution : Bromination at C4/C5 positions using pyridinium tribromide .

Piperidine-4-carboxamide Transformations

  • Hydrolysis : LiOH/MeOH cleaves esters to carboxylic acids (e.g., 13 → 13d ) .
  • Amide bond alkylation : Reacts with benzyl halides or aryl chlorides under basic conditions .

Phenylsulfonamido Group Reactivity

  • Nucleophilic displacement : The sulfonamide NH undergoes alkylation with chloroacetates or epoxides .
  • Hydrogenolysis : Pd/C-mediated reduction removes sulfonyl groups in select cases .

Catalytic and Enzymatic Interactions

  • SHP2 inhibition : Carboxamide-pyrimidine analogs show high binding affinity for SHP2 phosphatase (IC₅₀ < 100 nM) .
  • Antiviral activity : Thiazole-sulfonamide derivatives inhibit viral proteases (e.g., HCV, HSV-1) via covalent cysteine targeting .

Table 2: Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀/EC₅₀MechanismSource
N-Phenyl-1-(thiazol-2-yl)piperidine-4-carboxamideSHP212 nMAllosteric inhibition
4-Methylthio-2-pyridonesDHPS/DHFR0.5–2 μg/mLDual enzymatic inhibition
β-Amidomethyl vinyl sulfonesCHIKV nsP20.8 μMCysteine protease covalent binding

Stability and Degradation Pathways

  • Intramolecular cyclization : Vinyl sulfone derivatives undergo cyclization to dihydropyrazolo[1,5-a]pyrazinones under acidic conditions .
  • Oxidative degradation : m-CPBA or H₂O₂ exposure cleaves sulfonamide bonds, forming sulfonic acids .

Key Research Findings

  • Synthetic scalability : T3P-mediated couplings achieve >80% yields with minimal epimerization .
  • Selectivity : Bulky substituents on the phenylsulfonamido group reduce off-target binding (e.g., hERG inhibition) .
  • Biological optimization : Methylthio groups enhance membrane permeability and antiviral potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Structural Analogues with Piperidine-4-Carboxamide and Sulfonyl Groups

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
  • Molecular Formula : C20H20ClN3O3S2
  • Molecular Weight : 450.0
  • Key Features :
    • 4-Chlorobenzenesulfonyl group attached to piperidine.
    • Benzothiazole ring (fused benzene-thiazole system) with a methyl substituent.
  • Structural Differences vs. Target :
    • Sulfonyl group is directly linked to piperidine (vs. phenylsulfonamido on thiazole in the target).
    • Benzothiazole (fused ring) vs. simple thiazole in the target.
1-((4-Fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide
  • Molecular Formula : C21H19F2N3O3S2
  • Molecular Weight : 463.5
  • Key Features :
    • 4-Fluorophenylsulfonyl group on piperidine.
    • Thiazole ring substituted with a 4-fluorophenyl group.
  • Structural Differences vs. Target: Sulfonyl group on piperidine (vs. sulfonamido on thiazole). Fluorine substituents may enhance metabolic stability but reduce solubility compared to the target’s non-halogenated phenyl group.

Thiazole-Containing Compounds with Varied Substituents

Methyl (2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate
  • Molecular Formula: Not explicitly stated.
  • Key Features :
    • Thiazole substituted with a dibromo-pyrrole carboxamido group.
    • Acetyl linker and glycinate ester.
  • Comparison :
    • Demonstrates synthetic feasibility of acetyl-linked thiazole derivatives.
    • Bromine substituents may increase steric bulk compared to the target’s phenylsulfonamido group.
2-(Thiazol-4-yl)benzimidazole
  • Key Features :
    • Benzimidazole-thiazole hybrid.
  • Comparison :
    • Dual heterocyclic system (vs. single thiazole in the target).
    • Highlights versatility of thiazole in hybrid pharmacophores.

Comparative Data Table

Compound Name (Simplified) Molecular Weight Key Substituents Heterocycle Features Structural Notes
Target Compound - Phenylsulfonamido (thiazole), acetyl Thiazole + piperidine-carboxamide Sulfonamido on thiazole, flexible linker
1-(4-Chlorobenzenesulfonyl) analog 450.0 4-Chlorobenzenesulfonyl (piperidine) Benzothiazole (fused ring) Sulfonyl on piperidine, rigid system
1-(4-Fluorophenylsulfonyl) analog 463.5 4-Fluorophenylsulfonyl (piperidine) Thiazole + fluorophenyl Halogenated substituents, enhanced stability
Dibromo-pyrrole derivative - Dibromo-pyrrole carboxamido (thiazole) Thiazole + pyrrole Bulky substituents, high melting point (>300°C)

Pharmacological Implications (Inferred)

  • Sulfonamido vs. Sulfonyl Groups : The target’s thiazole-bound sulfonamido may enhance hydrogen-bonding interactions with enzymes, compared to piperidine-linked sulfonyl groups in and .
  • Thiazole Substituents : The phenylsulfonamido group could modulate selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase IX in cancer).

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 1-(2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide to maximize yield and purity?

Basic Key parameters include reaction temperature (typically 60–80°C for thiazole ring formation), solvent choice (e.g., DMF for nucleophilic substitution or THF for acylation), and stoichiometric control of intermediates like piperidine-4-carboxamide derivatives. Evidence from similar sulfonamide-thiazole-piperidine compounds suggests that slow addition of acylating agents and pH control (e.g., using NaHCO₃) minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Advanced
For multi-step syntheses, orthogonal protection strategies (e.g., tert-butoxycarbonyl [Boc] for amines) prevent unwanted cross-reactivity. Kinetic studies (monitored by HPLC) can identify rate-limiting steps, such as sulfonamide coupling to thiazole. Computational tools (e.g., density functional theory [DFT]) predict transition states to optimize reaction pathways .

Structural Characterization

Q. Q2. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?

Basic Nuclear Magnetic Resonance (NMR):

  • ¹H NMR identifies protons on the piperidine ring (δ 1.5–2.5 ppm), thiazole (δ 7.0–8.0 ppm), and sulfonamide (δ 3.0–3.5 ppm for NH).
  • ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and aromatic thiazole carbons.
    Mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~434 for C₁₉H₂₁N₃O₃S₂) .

Advanced
X-ray crystallography resolves stereoelectronic effects, such as the dihedral angle between the thiazole and piperidine rings, critical for docking studies. Time-dependent DFT simulations correlate experimental UV-Vis spectra (λmax ~270 nm for thiazole) with electronic transitions .

Biological Evaluation

Q. Q3. How can researchers design experiments to assess this compound’s enzyme inhibition potential?

Basic Use fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) with recombinant enzymes. IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Positive controls (e.g., methotrexate for dihydrofolate reductase) validate assay conditions .

Advanced
Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to targets like carbonic anhydrase, where sulfonamides are known inhibitors. Isothermal titration calorimetry (ITC) measures enthalpy changes to distinguish competitive vs. allosteric binding .

Structure-Activity Relationships (SAR)

Q. Q4. What structural modifications enhance this compound’s selectivity for biological targets?

Basic

  • Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF₃) increase acidity of the sulfonamide NH, improving hydrogen bonding to catalytic zinc in metalloenzymes.
  • Thiazole substitution : Methyl groups at C5 reduce steric hindrance in hydrophobic binding pockets .

Advanced
Fragment-based drug design (FBDD) identifies optimal substituents. For example, replacing the phenylsulfonamido group with a pyridylsulfonamide improves water solubility (logP reduction by ~0.5) without sacrificing affinity .

Handling Contradictory Data

Q. Q5. How should researchers resolve discrepancies in reported biological activities across studies?

Methodology

  • Assay standardization : Compare protocols for variables like buffer pH (e.g., Tris vs. phosphate) or enzyme source (human vs. bacterial).
  • Metabolic stability : Use liver microsomes to assess if conflicting IC₅₀ values arise from rapid degradation in certain assays .
  • Molecular dynamics (MD) simulations : Model compound flexibility in binding pockets to explain divergent activities (e.g., induced-fit vs. rigid binding) .

Computational Modeling

Q. Q6. Which computational approaches predict the compound’s reactivity and binding modes?

Advanced

  • Docking studies (AutoDock Vina, Glide) : Screen against homology models of targets like cyclooxygenase-2 (COX-2). Focus on π-π stacking between thiazole and Tyr355.
  • Reaction pathway prediction : Quantum mechanics/molecular mechanics (QM/MM) identifies intermediates in sulfonamide hydrolysis, guiding stability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.